![molecular formula C10H12N2O5 B1605616 Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate CAS No. 62328-19-2](/img/structure/B1605616.png)
Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate
Overview
Description
Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate is a heterocyclic compound with the molecular formula C₁₀H₁₂N₂O₅. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate can be synthesized through several methods. One common approach involves the condensation of diethyl malonate with urea under acidic conditions. The reaction typically proceeds as follows:
Condensation Reaction: Diethyl malonate reacts with urea in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures (around 100-120°C).
Cyclization: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound is often optimized for large-scale production. This involves using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex pyrimidine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s reactivity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4,5-tricarboxylates, while reduction can produce dihydropyrimidine derivatives .
Scientific Research Applications
Pharmaceutical Applications
Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate is primarily explored for its potential pharmaceutical applications:
- Antihypertensive Agents : Research indicates that dihydropyrimidine derivatives, including this compound, exhibit properties that can be beneficial in treating hypertension. These compounds have been shown to effectively lower blood pressure and improve cardiovascular health .
- Synthesis of Other Compounds : This compound serves as a precursor in the synthesis of various biologically active molecules. For instance, it has been utilized in the synthesis of 6-aryl derivatives that possess significant pharmacological activities .
- Potential Neuroprotective Effects : Some studies suggest that derivatives of this compound may offer neuroprotective benefits, which could be useful in treating neurodegenerative diseases .
Research Applications
The versatility of this compound extends to various research fields:
- Organic Synthesis : This compound is frequently employed in organic synthesis as a building block for constructing complex molecular frameworks. It has been used in the development of new synthetic routes for pyrimidine derivatives .
- Biochemical Studies : The compound's unique properties make it suitable for biochemical assays and studies focused on enzyme inhibition and other metabolic pathways .
- Material Science : There is emerging interest in using this compound in the development of novel materials with specific electronic or optical properties due to its unique molecular structure .
Case Studies and Research Findings
Several studies have documented the efficacy and versatility of this compound:
Mechanism of Action
The mechanism by which Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate exerts its effects involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. This inhibition can lead to therapeutic effects, such as antiviral activity by preventing viral replication or anticancer effects by inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-Oxo-1,2-dihydro-3,5-pyrimidinedicarboxylate
- Diethyl 2-Oxo-1,2-dihydro-4,6-pyrimidinedicarboxylate
- Diethyl 2-Oxo-1,2-dihydro-5,6-pyrimidinedicarboxylate
Uniqueness
Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals.
Biological Activity
Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate (CAS No. 62328-19-2) is a compound with potential applications in pharmaceuticals and cosmetics due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 240.21 g/mol
- MDL Number : MFCD18375233
- Purity : Typically >95% .
This compound exhibits several biological activities that make it a candidate for various therapeutic applications:
- Antioxidant Activity : This compound has shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage and may contribute to anti-aging effects in cosmetic formulations .
- Antimicrobial Properties : Research indicates that diethyl 2-oxo compounds can inhibit the growth of certain bacteria and fungi. This suggests potential applications in developing antimicrobial agents for both pharmaceutical and cosmetic uses .
- Anti-inflammatory Effects : Some studies have demonstrated that this compound can modulate inflammatory pathways, potentially making it useful in treating inflammatory skin conditions .
Study on Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in human dermal fibroblasts treated with the compound, suggesting its protective role against oxidative stress .
Antimicrobial Efficacy
In a study assessing antimicrobial activity, this compound was tested against various pathogens including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as an antimicrobial agent .
Anti-inflammatory Study
A recent investigation into the anti-inflammatory properties revealed that this compound could significantly reduce pro-inflammatory cytokine levels (such as TNF-alpha and IL-6) in vitro. This suggests its potential utility in formulations aimed at reducing inflammation in skin care products .
Data Table of Biological Activities
Properties
IUPAC Name |
diethyl 2-oxo-1H-pyrimidine-5,6-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-3-16-8(13)6-5-11-10(15)12-7(6)9(14)17-4-2/h5H,3-4H2,1-2H3,(H,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYDXTIGCHRNQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60318956 | |
Record name | Diethyl 2-oxo-2,3-dihydropyrimidine-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60318956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62328-19-2 | |
Record name | 62328-19-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338191 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 2-oxo-2,3-dihydropyrimidine-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60318956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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